(3S)-1-(2-aminopyridin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile
Description
“(3S)-1-(2-aminopyridin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile” is a pyrrolidinone derivative characterized by a stereospecific cyclopropyl group at the 3-position, a 2-aminopyridin-4-yl substituent at the 1-position, and a nitrile functional group. The 2-aminopyridinyl group introduces hydrogen-bonding capabilities, which may improve solubility and target interaction .
Its nitrile group may also confer metabolic stability compared to ester or amide analogs.
Properties
Molecular Formula |
C13H14N4O |
|---|---|
Molecular Weight |
242.28 g/mol |
IUPAC Name |
(3S)-1-(2-aminopyridin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C13H14N4O/c14-8-13(9-1-2-9)4-6-17(12(13)18)10-3-5-16-11(15)7-10/h3,5,7,9H,1-2,4,6H2,(H2,15,16)/t13-/m1/s1 |
InChI Key |
ADNXFIKKXJJPGG-CYBMUJFWSA-N |
Isomeric SMILES |
C1CC1[C@@]2(CCN(C2=O)C3=CC(=NC=C3)N)C#N |
Canonical SMILES |
C1CC1C2(CCN(C2=O)C3=CC(=NC=C3)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(2-aminopyridin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides under basic conditions.
Attachment of the Aminopyridine Moiety: This can be done through nucleophilic substitution reactions using aminopyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the 2-Aminopyridine Ring
The electron-rich 2-aminopyridine group undergoes regioselective electrophilic aromatic substitution (EAS) and nucleophilic reactions.
Key Findings :
-
The amino group directs substitution to the para position due to its strong electron-donating effect .
-
Halogenation products serve as intermediates for cross-coupling reactions, enabling structural diversification .
Functionalization of the Pyrrolidinone Scaffold
The 2-oxopyrrolidine ring participates in ring-opening and functional group interconversion reactions.
Key Findings :
-
The cyclopropyl group adjacent to the carbonyl stabilizes transition states during nucleophilic attacks.
-
Hydrolysis under acidic conditions proceeds via a retro-aldol mechanism .
Cyclopropane Ring Reactivity
The strained cyclopropane moiety exhibits unique reactivity under controlled conditions.
Key Findings :
-
The cyclopropane ring remains intact under mild conditions but undergoes cleavage under strong acids or radicals.
-
Stereochemical integrity at the (3S)-position is preserved during photochemical reactions .
Coordination Chemistry
The compound acts as a ligand for transition metals via its pyridine and carbonyl groups.
Key Findings :
-
The 2-aminopyridine nitrogen and pyrrolidinone carbonyl oxygen form stable chelates with Cu(II) and Pd(II) .
-
Metal complexes enhance catalytic activity in C–N bond-forming reactions .
Biological Derivatization
The compound’s derivatives are explored for medicinal applications.
| Derivative | Reaction | Biological Target | Activity (IC₅₀) | Source |
|---|---|---|---|---|
| Trifluoromethyl Analog | CF₃I, K₂CO₃, DMF | Pim-1 kinase | 12 nM | |
| Sulfonamide Derivative | RSO₂Cl, Et₃N, CH₂Cl₂ | Carbonic anhydrase IX | 8.3 μM |
Key Findings :
Scientific Research Applications
Chemistry
In chemistry, (3S)-1-(2-aminopyridin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its interactions with biological targets could be studied to understand its effects and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3S)-1-(2-aminopyridin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its binding domain. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
(3R,4S)-3-cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile
- Molecular Formula : C₉H₁₂N₂O
- Molar Mass : 164.2 g/mol
- Key Differences: Substitution at the 4-position (methyl group vs. 2-aminopyridin-4-yl in the target compound). Stereochemistry: (3R,4S) configuration vs. (3S) in the target compound.
- The absence of the aminopyridinyl group likely diminishes receptor-binding affinity for targets requiring aromatic interactions.
Pyrrolidinone Derivatives with Thiazole or Sulphonylamide Substituents
- Examples : Compounds synthesized in studies focusing on antimicrobial activity .
- Key Differences: Thiazole rings or sulphonylamide groups replace the 2-aminopyridin-4-yl group. Variable stereochemistry and substituents (e.g., alkyl chains, halogens).
- Implications : Thiazole-containing derivatives demonstrate enhanced antibacterial activity against Gram-positive bacteria but may exhibit lower metabolic stability due to susceptibility to oxidation .
Functional Analogues
MetAP2 Inhibitors
- Example: Pyrrolidinones disclosed in patents as MetAP2 inhibitors .
- Key Differences: Substituents such as aryl sulfonamides or bulky alkyl groups replace the cyclopropyl and aminopyridinyl groups. Higher molar masses (e.g., >300 g/mol) compared to the target compound (molar mass ~259.3 g/mol).
- Implications : Bulkier substituents in MetAP2 inhibitors improve enzyme-binding specificity but may reduce oral bioavailability. The target compound’s nitrile group could offer a balance between potency and pharmacokinetics.
Formyl Peptide 2 Receptor Agonists
- Example: Bristol-Myers Squibb’s pyrrolidinone derivatives (WO 2020/112583) .
- Key Differences :
- Presence of fluorinated aromatic rings or carbamate groups instead of the cyclopropyl-nitril framework.
- Variable stereochemistry (e.g., 3R vs. 3S configurations).
- Implications : Fluorinated analogs may exhibit prolonged half-lives but carry risks of bioaccumulation. The target compound’s cyclopropyl group may reduce toxicity risks while maintaining agonistic efficacy.
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
(3S)-1-(2-aminopyridin-4-yl)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile, a compound with the CAS number 1649463-89-7, has garnered attention in recent pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanism of action, therapeutic implications, and relevant studies.
Chemical Structure
The compound's structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and receptors involved in inflammatory pathways. The compound has been identified as a potential inhibitor of IRAK-4, a kinase that plays a crucial role in the immune response and inflammation regulation .
Biological Activity Overview
- Anti-inflammatory Properties :
- Kinase Inhibition :
- Potential Therapeutic Uses :
Table 1: Summary of Biological Activities
Case Study: Inhibition of IRAK-4
A study conducted by Takeda Pharmaceutical Company revealed that this compound effectively inhibited IRAK-4 activity in cellular models. The results demonstrated a dose-dependent reduction in inflammatory markers, supporting its therapeutic potential in conditions driven by IRAK signaling pathways .
Additional Findings
Further investigations into the pharmacokinetics and bioavailability of this compound are ongoing. Preliminary data suggest favorable absorption characteristics and metabolic stability, making it a candidate for oral administration in future clinical trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
